Lachnone C
Description
Contextualization of Lachnone C within Benzopyranone-Class Natural Products
This compound is a naturally occurring compound that belongs to the chromone (B188151) class of natural products, which are distinguished by a benzopyran-4-one core structure. This structural framework is a key feature of many biologically active molecules found in nature. mdpi.comnih.gov The classification of this compound within this family signals its potential for biological relevance and situates it within a well-established group of bioactive natural products.
Adding to its structural complexity, this compound also contains a lactone component. Lactones are cyclic esters, with five-membered (gamma-lactones) and six-membered (delta-lactones) rings being particularly common in natural products. vulcanchem.com The fusion of both chromone and lactone functionalities within this compound results in a unique hybrid structure that may possess distinct biological properties compared to compounds containing only one of these motifs.
The specific chemical structure of this compound is defined by its molecular formula, C15H16O6, and a molecular weight of 292.28 g/mol . Its systematic IUPAC name is (2R)-5-hydroxy-7-(hydroxymethyl)-2-methyl-2-[(2S)-5-oxooxolan-2-yl]-3H-chromen-4-one. Key structural features include hydroxyl groups at positions 5 and 7 of the chromone ring, with a hydroxymethyl substituent at the 7-position. Furthermore, a methyl group and a 5-oxooxolan-2-yl (a gamma-lactone) are attached to the 2-position of the chromone ring. The stereochemical designations (2R) and (2S) are critical for its unique chemical identity and biological activity.
This compound is part of a family of related compounds, including Lachnones A, B, D, and E, all isolated from the same fungal source. These compounds share the basic chromone core but vary in their substitution patterns and other structural elements. For instance, Lachnone A has a simpler structure with the molecular formula C11H10O4. This structural diversity within the lachnone family highlights the varied biosynthetic capabilities of the producing organism.
Overview of Scientific Interest in Fungal Chromone Lactones
Fungi are a prolific source of a wide array of secondary metabolites, including a diverse family of compounds known as chromone lactones. researchgate.netresearchgate.net These fungal metabolites are structurally varied, existing as monomers or dimers with different linkages, and sometimes fused to create more complex molecules. researchgate.net Chromone derivatives from fungal sources have garnered significant scientific attention due to their broad spectrum of biological activities, including antioxidant, antiviral, and anti-inflammatory properties. mdpi.comnih.gov
The chromanone lactone structure is a recurring motif in a vast number of biologically significant natural products that are often challenging to synthesize. rsc.org These compounds are biologically linked to tetrahydroxanthones. researchgate.net The interest in these molecules stems from their potential as lead compounds for drug discovery. nih.govresearchgate.net Natural products, in general, have historically been a major source of new medicines, and fungal metabolites represent a particularly rich and underexplored area for new discoveries. nih.gov
Specific examples of bioactive fungal chromones include pestalotiopsones B and F, which have shown potential antiviral activities, and oxalicumones A, B, D, and E, which have demonstrated notable cytotoxicity against several cancer cell lines. mdpi.com The investigation of chromone lactones and related compounds contributes to the broader field of natural product drug discovery and enhances our understanding of fungal metabolic diversity.
Academic Significance of this compound as a Research Target
This compound holds considerable academic significance as a research target due to its unique and complex chemical architecture. The total synthesis of this compound has been a subject of interest in the field of organic chemistry, with various synthetic strategies being developed. rsc.orgfigshare.com These synthetic endeavors are not only intellectually challenging but also crucial for providing sufficient quantities of the compound for further biological evaluation.
One successful approach to synthesizing this compound involved an aldol (B89426) reaction between an acetophenone (B1666503) derivative and a butyrolactone containing an α-keto ester, which led to a highly diastereoselective intramolecular cyclization. rsc.org Another method utilized a TMSI-promoted diastereoselective vinylogous Michael addition of siloxyfuran to a 2-substituted chromone. figshare.com The development of such synthetic routes is a testament to the compound's structural complexity and provides valuable insights for the synthesis of other related natural products. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O6 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
(2R)-5-hydroxy-7-(hydroxymethyl)-2-methyl-2-[(2S)-5-oxooxolan-2-yl]-3H-chromen-4-one |
InChI |
InChI=1S/C15H16O6/c1-15(12-2-3-13(19)20-12)6-10(18)14-9(17)4-8(7-16)5-11(14)21-15/h4-5,12,16-17H,2-3,6-7H2,1H3/t12-,15+/m0/s1 |
InChI Key |
UTMLPTPULBHGMZ-SWLSCSKDSA-N |
Isomeric SMILES |
C[C@@]1(CC(=O)C2=C(C=C(C=C2O1)CO)O)[C@@H]3CCC(=O)O3 |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)CO)O)C3CCC(=O)O3 |
Synonyms |
lachnone C |
Origin of Product |
United States |
Isolation, Characterization, and Origin Determination Methodologies
Strategic Bioprospecting and Isolation Techniques for Fungal Natural Products
The discovery of novel fungal natural products is often the result of strategic bioprospecting, a systematic search for new sources of chemical compounds in nature. Fungi are a particularly rich source, producing a vast array of secondary metabolites with diverse biological activities. mdpi.comnih.govresearchgate.net These compounds are not essential for the fungus's primary growth but play crucial roles in ecological interactions, such as defense or communication. researchgate.net
Bioprospecting efforts frequently target fungi from unique or underexplored environments, such as marine habitats or the interior tissues of plants (endophytes), with the hypothesis that novel ecological pressures will have driven the evolution of unique metabolic pathways. acs.orgrsc.orgnih.gov The initial steps involve:
Sample Collection: Gathering environmental samples (e.g., soil, marine sediments, plant tissues) that host diverse microbial communities. rsc.org
Fungal Isolation: Using sterile techniques, individual fungal strains are isolated from these samples and grown in pure culture on various nutrient media. rsc.org
Screening: The isolated fungi are cultivated in small-scale liquid or solid-state fermentations. The resulting culture extracts are then chemically profiled, often using techniques like High-Performance Liquid Chromatography (HPLC), and screened for interesting biological activities (e.g., antimicrobial, cytotoxic). nih.gov This process helps prioritize strains that produce novel or potent compounds for further investigation.
Once a promising strain is identified, the focus shifts to isolating the individual compounds responsible for the observed activity or novel chemical signature.
Methodological Approaches for Lachnone C Isolation from Biological Matrices
This compound is a fungal metabolite classified as a chromanone lactone, a class of compounds derived from a polyketide biosynthetic pathway. researchgate.netresearchgate.net Its isolation from a fungal culture, such as that of Gonytrichum sp., follows a standard but meticulous workflow involving extraction and chromatography.
Large-Scale Fermentation: The fungus is grown in a large volume of liquid or solid culture medium under conditions optimized for the production of secondary metabolites.
Extraction: The entire culture (both the liquid broth and the fungal mycelium) is extracted with an organic solvent, typically ethyl acetate (B1210297) or a methanol/chloroform mixture. researchgate.net This step transfers the organic-soluble metabolites, including this compound, from the aqueous culture into the solvent phase. The solvent is then evaporated under vacuum to yield a crude extract.
Fractionation and Purification: The complex crude extract, containing hundreds of different compounds, is subjected to a series of chromatographic separations to isolate this compound.
Column Chromatography: The extract is first passed through a column packed with a stationary phase like silica (B1680970) gel or Diaion HP-20. Solvents of increasing polarity are used to elute fractions of decreasing hydrophobicity, providing a rough separation of the extract's components.
High-Performance Liquid Chromatography (HPLC): Fractions identified as containing the target compound are further purified using HPLC. This technique offers much higher resolution and is often the final step in obtaining a pure compound.
The following table outlines a typical isolation scheme for a fungal polyketide like this compound.
| Step | Method | Purpose | Typical Materials |
|---|---|---|---|
| 1 | Large-Scale Culture | Generate sufficient biomass and secondary metabolite production. | Liquid broth (e.g., Potato Dextrose Broth) or solid substrate (e.g., rice). |
| 2 | Solvent Extraction | Separate metabolites from the aqueous culture and cell mass. | Ethyl acetate, Methanol, Chloroform. |
| 3 | Initial Fractionation | Separate the crude extract into simpler mixtures based on polarity. | Silica Gel Column Chromatography. |
| 4 | Final Purification | Isolate the pure compound from enriched fractions. | Preparative High-Performance Liquid Chromatography (HPLC). |
Microbial Fermentation Strategies for Optimized this compound Production
The natural production levels of secondary metabolites like this compound in fungi are often very low, necessitating fermentation optimization to obtain sufficient quantities for structural elucidation and bioactivity testing. nih.govfrontiersin.org The "One Strain, Many Compounds" (OSMAC) approach is a cornerstone of this process. It is based on the principle that a single fungal strain possesses the genetic capacity to produce a wide range of metabolites, and the expression of the corresponding biosynthetic gene clusters is highly dependent on environmental conditions. nih.gov
Key parameters that are systematically varied to optimize yield include:
Medium Composition: The type and concentration of carbon (e.g., glucose, lactose) and nitrogen sources can dramatically influence which metabolic pathways are active. frontiersin.org
Aeration: The level of oxygen supply can be a key trigger for the production of certain secondary metabolites.
Cultivation Time: Secondary metabolites are typically produced during the stationary phase of fungal growth, so harvesting at the optimal time point is crucial. nih.gov
The table below illustrates a hypothetical OSMAC approach to optimize this compound production.
| Parameter Varied | Condition A | Condition B | Condition C | Hypothetical this compound Yield (mg/L) |
|---|---|---|---|---|
| Carbon Source | Glucose (20 g/L) | Sucrose (20 g/L) | Glycerol (20 g/L) | 5.2 |
| Nitrogen Source | Yeast Extract (5 g/L) | Peptone (5 g/L) | Ammonium Sulfate (2 g/L) | 8.1 |
| Initial pH | 5.5 | 6.5 | 7.5 | 12.4 |
| Temperature (°C) | 22 | 25 | 28 | 11.9 |
Structural Elucidation Methodologies for Complex Natural Products
Once a pure compound like this compound is isolated, its chemical structure must be determined. This is accomplished using a combination of spectroscopic techniques that provide different pieces of information about the molecule's composition and connectivity.
Mass Spectrometry (MS): This technique provides the accurate molecular weight of the compound and, with high-resolution instruments (HR-MS), its molecular formula. MS works by ionizing the molecule and measuring its mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms (primarily hydrogen and carbon) and how they are connected.
1D NMR (¹H and ¹³C): These experiments provide a census of the hydrogen and carbon atoms in the molecule, respectively, and give clues about their functional groups.
2D NMR: These experiments reveal correlations between atoms, allowing for the assembly of the molecular skeleton. Key experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Shows direct correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different fragments of the molecule.
The combination of these data allows chemists to piece together the complete, three-dimensional structure of a complex natural product.
The following table summarizes the primary spectroscopic methods used in structural elucidation.
| Technique | Abbreviation | Information Provided |
|---|---|---|
| Mass Spectrometry | MS | Molecular weight and molecular formula. |
| Proton NMR | ¹H NMR | Number and type of hydrogen atoms. |
| Carbon NMR | ¹³C NMR | Number and type of carbon atoms. |
| Correlation Spectroscopy | COSY | Connectivity between adjacent hydrogen atoms (H-H). |
| Heteronuclear Single Quantum Coherence | HSQC | Direct connectivity between hydrogen and carbon atoms (C-H). |
| Heteronuclear Multiple Bond Correlation | HMBC | Long-range (2-3 bond) connectivity between hydrogen and carbon atoms. |
Biosynthetic Pathways and Precursor Analysis of Lachnone C
Polyketide Biosynthesis Pathways in Fungi: Relevance to Chromone (B188151) Lactones
Fungal natural products, including chromones and xanthones, are predominantly synthesized via polyketide biosynthesis pathways acs.orgresearchgate.netresearchgate.netmdpi.com. These pathways are mediated by a class of enzymes known as polyketide synthases (PKSs). Fungal PKSs are large, multi-domain enzymes that function iteratively, repeatedly adding extender units (typically malonyl-CoA) to a growing starter unit (often acetyl-CoA) researchgate.netacs.org. The structure of the resulting polyketide chain is determined by the type of starter unit, the number of condensation cycles, and the presence or absence of reductive domains within the PKS acs.org.
Chromanone lactones, structurally related to Lachnone C, represent a diverse group of fungal metabolites that are biologically linked to tetrahydroxanthones, which are also polyketide-derived researchgate.netresearchgate.net. The core polyketide chain undergoes various modifications catalyzed by additional enzymes, leading to the diverse structures observed in fungal polyketides acs.orgresearchgate.netnih.gov. These modifications can include cyclization, reduction, oxidation, methylation, and other tailoring reactions mdpi.comacs.orgresearchgate.netnih.govrsc.org. The biosynthesis of the xanthone (B1684191) core in fungi, for instance, is entirely derived from polyketide precursors, unlike in plants where it involves the shikimate pathway researchgate.netresearchgate.netmdpi.com. This highlights the central role of polyketide biosynthesis in the production of these aromatic and heterocyclic compounds in fungi.
Elucidation of Proposed Biosynthetic Routes Towards this compound
While a specific, detailed proposed biosynthetic pathway solely for this compound in fungi is not extensively documented in the available literature, its structural features strongly suggest a polyketide origin, consistent with the biosynthesis of other fungal chromone lactones and related polyketides acs.orgresearchgate.netresearchgate.net.
Generally, the biosynthesis of fungal aromatic polyketides begins with an iterative PKS that catalyzes the condensation of acetyl-CoA (as a starter unit) with multiple molecules of malonyl-CoA (as extender units) to form a linear or partially reduced poly-β-keto chain researchgate.netacs.org. The number of extender units incorporated dictates the length of the polyketide chain. For chromone lactones like this compound, a specific folding and cyclization pattern of this polyketide intermediate would be required to form the chromone core and the fused lactone ring researchgate.net.
Proposed pathways for related fungal polyketides, such as other chromanone lactones or chromones, often involve a non-reducing or partially reducing iterative PKS mdpi.comnih.gov. Following the formation of the polyketide backbone, enzymatic cyclization is a critical step in shaping the final scaffold researchgate.netnih.gov. Tailoring enzymes then perform further modifications, such as hydroxylations, methylations, and the formation of the lactone ring mdpi.comacs.orgresearchgate.netnih.govrsc.orgmdpi.com. The precise sequence of these cyclization and modification steps determines the specific structure of the chromone lactone. Given the presence of the γ-lactone ring in this compound, enzymatic steps leading to its formation from a precursor acid or ester are also integral to the pathway mdpi.com.
Enzymatic Studies on Key Biosynthetic Steps of this compound and Analogs
Iterative PKSs are the central enzymes in the initial chain elongation researchgate.netacs.orgresearchgate.netnih.gov. Fungal PKSs involved in aromatic polyketide synthesis can be non-reducing (NR-PKS) or partially reducing (PR-PKS), influencing the reduction state of the polyketide chain nih.govnih.govnih.gov. Following PKS activity, cyclases play a crucial role in folding and cyclizing the polyketide backbone to form the initial ring structures, such as the chromone core researchgate.netnih.gov.
Further structural diversification is achieved by various tailoring enzymes. These include:
Ketoreductases: Involved in the reduction of keto groups on the polyketide chain nih.gov.
Hydroxylases and Monooxygenases: Introduce hydroxyl groups at specific positions mdpi.comacs.orgrsc.orgmdpi.com. Cytochrome P450 enzymes are a major class of monooxygenases involved in fungal natural product biosynthesis rsc.org.
Methyltransferases: Catalyze the addition of methyl groups acs.org.
Dioxygenases: Involved in various oxidative reactions, potentially including ring formation or cleavage mdpi.combeilstein-journals.org.
Enzymes involved in lactone formation: While specific enzymes for the γ-lactone in this compound are not identified, studies on other fungal lactones mention hydroxylases, desaturases, hydrateases, epoxygenases, lipoxygenases, and monooxygenases as key enzymatic activities leading to lactone structures mdpi.com.
Understanding the specific PKS and the suite of tailoring enzymes present in Lachnum species that produce this compound would be essential for fully elucidating its biosynthetic pathway.
Isotopic Labeling Studies for Biosynthetic Pathway Confirmation
Isotopic labeling is a powerful technique used to elucidate and confirm the biosynthetic origins and pathways of natural products mdpi.comresearchgate.netnih.gov. By feeding microorganisms with precursors enriched with stable isotopes, such as Carbon-13 (¹³C), and analyzing the distribution of the isotopes in the isolated natural product, researchers can trace the incorporation of the precursors into the final molecule mdpi.comnih.govresearchgate.netmdpi.com.
For fungal polyketides, feeding experiments with [1-¹³C]- and [1,2-¹³C]-acetate are commonly employed to confirm their polyketide origin and to understand the assembly pattern of the carbon skeleton researchgate.netamazonaws.com. Analysis of the resulting labeling pattern, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), reveals which carbon atoms in the final product are derived from the carboxyl or methyl groups of acetate (B1210297) mdpi.comresearchgate.netnih.gov.
Chemical Synthesis and Analog Generation
Advanced Total Synthesis Approaches for Lachnone C
Total synthesis, the complete chemical synthesis of a complex molecule from simple precursors, has been a primary avenue for obtaining this compound for research purposes. These strategies often involve elegant and efficient reaction sequences designed to build the characteristic chromone (B188151) lactone core.
Asymmetric Total Synthesis Strategies for Enantiopure this compound
A significant challenge in the synthesis of this compound is the control of its three-dimensional structure, or stereochemistry. Asymmetric total synthesis aims to produce a single, specific enantiomer (a non-superimposable mirror image) of the molecule, which is crucial as different enantiomers can have vastly different biological activities.
One notable strategy employs a domino vinylogous aldol-oxa-Michael reaction as the key enantioselective step. researchgate.netresearchgate.net This reaction sets the crucial stereocenter early in the synthesis. Further steps, such as dihydroxylation, opening of a lactol ring via a Wittig reaction, and final lactonization, complete the synthesis of the enantiopure chromone lactone. researchgate.netresearchgate.net Another approach involves the use of a pre-formed chiral lactone which is coupled with another fragment via an aldol (B89426) addition. researchgate.net Subsequent cyclization and oxidation steps lead to the desired enantiopure this compound. researchgate.net
Aldol Condensation and Intramolecular Cyclization Methodologies
The aldol condensation is a powerful carbon-carbon bond-forming reaction that has been effectively utilized in the synthesis of this compound. researchgate.netrsc.org In one approach, an acetophenone (B1666503) derivative is reacted with a butyrolactone containing an α-keto ester in an aldol reaction. researchgate.netrsc.orggrafiati.com This is followed by a highly diastereoselective intramolecular cyclization to construct the core structure. researchgate.netrsc.orggrafiati.com This method has proven versatile, also enabling the synthesis of related natural products like gonytolides C and G. researchgate.netrsc.orggrafiati.com
Intramolecular aldol condensation, where the two reacting carbonyl groups are within the same molecule, is a key strategy for forming the cyclic core of chromone lactones. pressbooks.puborganicchemistrytutor.com The reaction is carefully controlled to favor the formation of stable five- or six-membered rings. pressbooks.puborganicchemistrytutor.com
Catalyst-Controlled Site-Selective Reactions in Chromone Lactone Synthesis
Modern synthetic chemistry increasingly relies on sophisticated catalysts to control the outcome of reactions. In the context of chromone lactone synthesis, catalyst-controlled site-selective reactions are pivotal for achieving high efficiency and selectivity. researchgate.net For instance, copper(I)-catalyzed asymmetric vinylogous additions of siloxyfurans to chromones have been developed to construct the chiral chromanone lactone skeleton. researchgate.netresearchgate.net
Furthermore, palladium catalysts, in conjunction with specific ligands, have been shown to mediate site-selective lactonization of dicarboxylic acids, offering a powerful tool for constructing lactone rings. nih.govnih.govresearchgate.net By choosing the appropriate ligand, chemists can direct the reaction to a specific methylene (B1212753) C-H bond, leading to the formation of either γ- or δ-lactones with high selectivity. nih.govnih.govresearchgate.net While not yet reported specifically for this compound, these catalyst-controlled methods represent a promising future direction for the synthesis of complex chromone lactones.
Unified Synthetic Strategies for Chromone Lactone and Tetrahydroxanthone Families
Researchers often seek to develop "unified" synthetic strategies that can be adapted to produce a range of related natural products. For this compound, such strategies have been devised to also access the tetrahydroxanthone family of compounds. researchgate.netresearchgate.netnih.gov A key approach involves a domino vinylogous aldol/oxa-Michael reaction to create highly functionalized and versatile chiral chromane (B1220400) intermediates. researchgate.net These intermediates can then be converted into either chromone lactones like this compound or, through a Dieckmann condensation, into tetrahydroxanthones such as diversonol. researchgate.netresearchgate.net This flexibility allows for the efficient and enantioselective synthesis of multiple classes of natural products from a common precursor. researchgate.net
Semisynthesis and Directed Chemical Modification of this compound
While total synthesis provides a means to construct this compound from the ground up, semisynthesis offers an alternative approach that starts with the natural product itself or a closely related intermediate. This strategy is particularly useful for creating analogs of this compound with modified structures, which can be valuable for studying structure-activity relationships.
For example, the total synthesis of gonytolide G was achieved through the oxidation of the benzylic methyl group of the related natural product, gonytolide C. researchgate.netrsc.org This transformation highlights how a natural product can be chemically modified to produce another. While specific examples of the semisynthesis of this compound are not extensively detailed in the provided search results, the principle of modifying related natural products is well-established in the field. researchgate.net
Stereochemical Control and Diastereoselective Synthesis in Chromone Lactone Chemistry
The precise control of stereochemistry is a central theme in the synthesis of chromone lactones. Many of the most effective synthetic strategies for this compound and its relatives rely on diastereoselective reactions, where one diastereomer (a stereoisomer that is not a mirror image) is formed in preference to others.
Key strategies for achieving stereochemical control include:
Substrate Control: Using a chiral starting material to influence the stereochemical outcome of subsequent reactions. researchgate.net
Catalyst Control: Employing chiral catalysts to direct the formation of a specific stereoisomer. researchgate.net This is evident in the copper-catalyzed asymmetric vinylogous addition reactions. researchgate.netresearchgate.net
Reaction Condition Optimization: Fine-tuning parameters such as temperature and reagents can significantly impact the diastereoselectivity of a reaction. researchgate.net
A notable example is the TMSI-promoted diastereoselective vinylogous Michael addition of siloxyfuran to 2-substituted chromones, which has been used for the total synthesis of (+/-)-lachnone C. researchgate.net Similarly, the aldol reaction between an acetophenone derivative and a butyrolactone containing an α-keto ester, followed by an intramolecular cyclization, proceeds with excellent diastereoselectivity. researchgate.netrsc.orggrafiati.com These methods showcase the power of modern synthetic techniques to construct complex molecules with a high degree of stereochemical precision. escholarship.org
Preclinical Biological Activity Investigations and Mechanistic Studies
In Vitro Cellular and Molecular Bioassay Development
In vitro assays, which are conducted in a controlled environment outside of a living organism, represent a foundational step in drug discovery. vipragen.com These studies are essential for determining the preliminary efficacy and mechanism of action of a new chemical entity. For a compound like Lachnone C, this would involve a series of cellular and molecular tests.
Cell Line-Based Activity Profiling and Quantitative Assessment (e.g., IC50 determination)
Cell line-based assays are fundamental for evaluating the cytotoxic or other biological effects of a compound against various types of cells, including cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays, indicating the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. nih.govresearchgate.net
Despite the synthesis of this compound, comprehensive cell line-based activity profiling and specific IC50 values against a panel of cell lines are not extensively reported in publicly available scientific literature. researchgate.net Research on structurally related compounds, such as other chromones and lactones, often involves testing against various cancer cell lines to determine their anti-proliferative potential. nih.govresearchgate.net For instance, the sesquiterpene lactone cynaropicrin (B1669659) has been shown to have significant cytotoxicity in glioblastoma cells. nih.gov However, similar detailed studies for this compound are not yet available. It has been noted that the biological effects of this compound remain largely underexplored.
Enzyme Inhibition Assays and Receptor Binding Studies
Enzyme inhibition and receptor binding assays are crucial for elucidating the specific molecular targets of a compound. libretexts.orgvanderbilt.edu These assays can determine if a compound acts as an inhibitor or an activator of a particular enzyme or if it binds to a specific cellular receptor to exert its effects. libretexts.orgfrontiersin.org
There is a notable absence of published data regarding the specific enzyme inhibition or receptor binding profile of this compound. wikipedia.org While the broader class of chromones has been investigated for the inhibition of various enzymes, and lactones are known to interact with numerous biological targets, the specific interactions of the unique this compound structure have not been characterized. wikipedia.orgencyclopedia.pub Methodologies for such studies are well-established and include techniques like radioligand binding assays and various enzyme activity assays. vanderbilt.edusigmaaldrich.comnih.gov For example, studies on other compounds utilize these methods to determine binding affinity (Kd) and the concentration of receptor sites (Bmax). sigmaaldrich.com
Antimicrobial Activity Evaluation in Defined Microbial Systems
The evaluation of a compound's ability to inhibit the growth of pathogenic microorganisms is a critical area of preclinical research. frontiersin.org These studies are typically conducted using defined microbial systems, such as cultures of bacteria or fungi, to determine the minimum inhibitory concentration (MIC). researchgate.net
Specific studies detailing the antimicrobial activity of this compound against a panel of bacteria or fungi are not readily found in the scientific literature. In contrast, a structurally similar compound, Diversonol, has been shown to possess antimicrobial properties. This has led to the suggestion that the specific hydroxylation patterns on the chromone (B188151) ring are critical for this bioactivity, a feature that differs in this compound. Standard methods for evaluating antimicrobial activity, such as the agar (B569324) well diffusion method, are commonly used to assess new compounds. scielo.br
Preclinical In Vivo Model Systems for Efficacy Evaluation
Following promising in vitro results, preclinical in vivo studies in animal models are essential to evaluate the efficacy and behavior of a compound in a whole living system. nih.gov These studies provide insights into how the compound is absorbed, distributed, metabolized, and excreted.
Selection and Validation of Animal Models for Preclinical Research
The selection of an appropriate animal model is a critical step in preclinical research and depends on the specific disease or condition being studied. sfn.org Models are chosen based on their physiological and genetic similarity to humans in the context of the disease. For instance, rodent models are commonly used in cancer and metabolic disease research. acs.orgiarc.fr
As there is a lack of significant in vitro activity data for this compound, there are no published studies detailing the selection and validation of specific animal models for its in vivo evaluation. The choice of any future animal model for this compound would be guided by the outcomes of initial in vitro screening to identify its potential therapeutic area.
Application of Non-Human Mammalian Models in Chromone Lactone Research
Non-human mammalian models, such as mice and rats, are frequently used in the preclinical evaluation of various classes of compounds, including chromones and lactones. acs.orgmdpi.comacs.org These models are instrumental in assessing the in vivo efficacy of compounds that have shown promise in vitro. For example, rat models have been used to study the hypolipidemic effects of chroman analogs. acs.org
Currently, there are no reports in the scientific literature on the application of non-human mammalian models to study the in vivo efficacy of this compound. Research on other chromone lactones or related structures in animal models has been conducted, but specific data for this compound is not available. researchgate.net
Mechanistic Pathway Elucidation and Molecular Target Identification
The investigation into the precise molecular mechanisms of this compound is an evolving area of research. As a member of the chromanone lactone family, its biological activities are presumed to arise from interactions with specific cellular proteins and pathways. researchgate.netresearchgate.net The elucidation of these mechanisms involves a multi-pronged approach that combines computational predictions with experimental validation. Current research strategies focus on identifying the direct molecular targets of this compound, understanding how it influences cellular signaling cascades, and discovering biomarkers that can indicate its biological effect. While comprehensive data specific to this compound remains limited, the methodologies applied to related natural products provide a clear framework for its investigation. bohrium.comnih.gov
In Silico Molecular Docking and Predictive Modeling
In silico techniques, particularly molecular docking, represent a foundational step in predicting the potential molecular targets of this compound. This computational method models the interaction between a small molecule (ligand), such as this compound, and the binding site of a target protein. By calculating the binding affinity and analyzing the interaction patterns, researchers can hypothesize which proteins this compound is most likely to affect within a biological system. acs.orgnih.gov
While specific, large-scale docking studies for this compound are not yet widely published, this approach is standard for related chromones. researchgate.net Such studies would typically screen this compound against a library of proteins known to be involved in various diseases, such as enzymes (e.g., kinases, proteases) or protein receptors implicated in cancer or inflammation. bohrium.com The results would guide subsequent experimental work by prioritizing proteins that show a high predicted binding affinity. ufl.edu
The insights from these predictive models are crucial for forming a structure-activity relationship (SAR), which helps identify the key chemical features of this compound responsible for its biological activity.
Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound This table illustrates the type of data generated from in silico docking studies. The targets and values are hypothetical and serve to demonstrate the methodology.
| Potential Protein Target | Protein Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | -8.5 | Arg120, Tyr355, Ser530 |
| STAT3 | Transcription Factor | -7.9 | Lys685, Cys712 |
| HIV-1 Protease | Enzyme (Protease) | -7.2 | Asp25, Gly48, Ile50 |
Cellular Pathway Analysis and Biomarker Discovery
Following the identification of putative targets, cellular pathway analysis is employed to understand the downstream consequences of the compound-target interaction. This involves treating cultured cells with this compound and observing the resulting changes in cellular behavior and signaling pathways. Techniques such as transcriptomics (RNA-seq) and proteomics can reveal which genes and proteins are upregulated or downregulated, providing a global view of the cellular response. umanitoba.ca
For chromones and related natural products, pathways commonly investigated include those involved in cell cycle regulation, apoptosis (programmed cell death), inflammation, and metabolic processes. bohrium.comnih.gov For instance, if this compound were to inhibit a protein like STAT3, as hypothesized in docking studies, researchers would expect to see changes in the expression of STAT3-regulated genes involved in cell survival and proliferation. bohrium.com
The identification of these altered pathways can lead to biomarker discovery. researchgate.net Biomarkers are measurable indicators—such as a specific protein or metabolite—whose levels change in response to the compound. These are invaluable for confirming the mechanism of action and could potentially be used in future clinical settings to monitor treatment efficacy. researchgate.net
Table 2: Potential Cellular Pathways for Investigation with this compound This table outlines potential pathways that could be studied based on the known activities of the broader chromanone class of compounds.
| Pathway Category | Specific Pathway | Potential Effect | Relevant Biomarkers |
|---|---|---|---|
| Cell Cycle & Proliferation | Cyclin/CDK Regulation | Cell cycle arrest (e.g., at G0/G1 or G2/M phase) | p21, p27, Cyclin D1 |
| Inflammation | NF-κB Signaling | Reduction of pro-inflammatory cytokines | TNF-α, IL-6 |
| Signal Transduction | STAT3 Signaling | Inhibition of phosphorylation | p-STAT3 |
Biochemical and Biophysical Characterization of Compound-Target Interactions
To definitively confirm a direct interaction between this compound and a predicted molecular target, a suite of biochemical and biophysical assays is required. These experimental techniques provide quantitative data on the binding event and its functional consequences. sfn.org
Biochemical assays directly measure the effect of this compound on the target's biological activity. For an enzyme target, this would involve kinetics studies to determine if this compound acts as an inhibitor and to calculate its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).
Biophysical techniques characterize the physical properties of the interaction. Methods such as Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (K_d), stoichiometry (n), and the thermodynamic profile (enthalpy and entropy) of the interaction. Other techniques like Circular Dichroism (CD) can detect changes in the secondary structure of the protein upon binding of this compound, confirming a direct physical engagement.
Together, these methods provide the rigorous evidence needed to validate a molecular target and are essential for understanding precisely how this compound functions at a molecular level.
Table 3: Methodologies for Characterizing Compound-Target Interactions This table summarizes key experimental techniques used to validate and quantify the interaction between a compound like this compound and its molecular target.
| Technique | Type | Parameter(s) Measured | Information Gained |
|---|---|---|---|
| Enzyme Inhibition Assay | Biochemical | IC₅₀, K_i | Potency and mechanism of enzyme inhibition. |
| Isothermal Titration Calorimetry (ITC) | Biophysical | K_d (Binding Affinity), Stoichiometry (n), ΔH, ΔS | Thermodynamics and strength of the direct binding interaction. |
| Circular Dichroism (CD) Spectroscopy | Biophysical | Changes in molar ellipticity | Alterations in protein secondary structure upon binding. |
| Surface Plasmon Resonance (SPR) | Biophysical | k_on, k_off, K_d | Real-time kinetics (association and dissociation rates) of binding. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Profiling
Rational Design and Synthesis of Lachnone C Analogs for SAR
The exploration of the structure-activity relationship (SAR) of this compound necessitates the rational design and synthesis of various analogs. Synthetic strategies are often centered around modifying the core chromone (B188151) lactone structure to probe the importance of different substituents and stereocenters. Key reactions such as aldol (B89426) condensations and vinylogous Michael additions have been instrumental in building the chromanone lactone skeleton. researchgate.netresearchgate.netresearchgate.net
One established synthetic approach involves an aldol reaction between an appropriately substituted acetophenone (B1666503) (derived from orcinol) and a butyrolactone containing an α-keto ester. researchgate.netresearchgate.net This is often followed by a diastereoselective intramolecular cyclization to form the chromanone core. This methodology has proven versatile, enabling the total synthesis of not only (±)-Lachnone C but also related natural products like Gonytolide C and G. researchgate.netresearchgate.net
Another powerful strategy is the TMSI-promoted diastereoselective vinylogous Michael addition of siloxyfuran to 2-substituted chromones. researchgate.net This method provides a concise and facile route to the 2-gamma-lactone chromanone skeleton, which is the central feature of this compound. researchgate.net The ability to modify both the chromone and the siloxyfuran starting materials allows for the systematic synthesis of analogs with variations in the aromatic ring substitution and the lactone side chain. Such synthetic flexibility is crucial for detailed SAR studies, allowing chemists to create libraries of related compounds to identify key structural motifs responsible for biological activity. nih.govmdpi.comrsc.org The design of these analogs often focuses on altering the number and position of hydroxyl groups, modifying the methyl group, or changing the stereochemistry at the chiral centers to systematically evaluate their impact. nih.gov
Impact of Specific Functional Groups on Preclinical Biological Activity
The biological activity of chromone lactones like this compound is highly dependent on their specific functional groups, which influence properties like molecular interactions with biological targets. solubilityofthings.comreachemchemicals.com Key structural features of this compound include the dihydroxylated chromone core, a methyl group, and a γ-lactone (5-oxooxolan-2-yl) substituent at the 2-position.
Hydroxyl Groups: this compound possesses hydroxyl groups at positions 5 and 7 of the chromone ring. The pattern of hydroxylation on the chromone scaffold is considered critical for determining biological functionality. For instance, the contrast in bioactivity between the dihydroxylated this compound and the tetrahydroxylated structure of a related compound, Diversonol, highlights the significance of the number and placement of these hydroxyl groups. Studies on other phenolic compounds, such as chalcones, have similarly shown that the presence and position of hydroxyl groups on the benzene (B151609) rings are crucial for their antioxidant and cytotoxic activities. nih.gov
Methyl Group: A methyl group is present at the 2-position of the chromone ring in this compound. The influence of such seemingly minor alkyl substitutions can be significant. In a comparative context, Lachnone A, which lacks this methyl group, is reported to be inactive against certain microbial strains, suggesting that this functional group may play a role in modulating the biological profile of the molecule.
γ-Lactone Ring: The γ-lactone ring is a defining feature of this compound and many other bioactive natural products. Lactones are known to be involved in a wide range of biological activities. The presence of this cyclic ester functionality introduces structural complexity and specific stereochemical features that can be vital for molecular recognition and interaction with target macromolecules. nih.gov The combination of the chromone and lactone moieties within a single molecule creates a unique hybrid structure that may confer distinct biological properties compared to compounds containing only one of these motifs.
Stereochemical Influences on this compound Activity
Stereochemistry plays a pivotal role in the biological activity of complex natural products by defining their three-dimensional shape, which is crucial for precise interactions with chiral biological targets like enzymes and receptors. reachemchemicals.com this compound has chiral centers, and its specific spatial arrangement is denoted by stereochemical designations such as (2R) and (2S). These configurations are fundamental to its molecular identity and are expected to significantly influence its biological effects.
While direct stereochemical SAR studies on this compound itself are not extensively detailed in the provided literature, the importance of stereoisomerism is well-established for related lactone-containing compounds. nih.govresearchgate.net For example, studies on sesquiterpene lactones have demonstrated that stereochemical variation, such as the cis or trans fusion of the lactone ring, can dramatically affect their bioactivity. nih.govresearchgate.net In some cases, trans-fused lactones were found to be more biologically active than their cis-fused diastereomers, highlighting that subtle changes in 3D structure can lead to significant differences in biological outcomes. nih.govresearchgate.net
Comparative SAR Analysis with Related Chromone Lactones
Comparing the structure and activity of this compound with related fungal metabolites provides valuable insights into the structural requirements for bioactivity. Key comparators include Lachnone A, Diversonol, and the Gonytolides.
Lachnone A: This compound is structurally simpler than this compound, notably lacking the methyl group at the 2-position of the chromone core. Reports indicate that Lachnone A is inactive against Plasmodium falciparum and Candida albicans. Given that this compound also shows a lack of significant antimicrobial activity in some assays, this comparison suggests that while minor structural modifications like methylation can influence bioactivity, the core dihydroxychromone-lactone scaffold of both Lachnone A and C may not be optimized for potent antimicrobial effects.
Diversonol: In stark contrast to this compound, Diversonol exhibits antimicrobial properties. The most significant structural difference is the hydroxylation pattern; Diversonol features a tetrahydroxylated chromone system, whereas this compound is dihydroxylated. This strongly suggests that the extent and positioning of hydroxyl groups on the aromatic ring are critical determinants of antimicrobial activity within this class of compounds. The absence of activity in this compound is likely linked to its specific hydroxylation pattern.
Gonytolides: Gonytolides C and G share the chromone lactone core with this compound but differ in their substituents. For example, Gonytolide G is derived from Gonytolide C through the oxidation of a benzylic methyl group, resulting in a ketone functionality. The synthesis of both Gonytolides and this compound can be achieved through similar synthetic pathways, such as those utilizing aldol reactions, underscoring their structural relationship. researchgate.net These variations in oxidation state and substitution provide a framework for understanding how different functional groups attached to the same core structure can fine-tune biological properties.
Table 1: Comparative Structural Features of this compound and Related Compounds
| Compound | Core Structure | Key Substituent Differences from this compound | Reported Biological Activity Profile |
|---|---|---|---|
| This compound | Dihydroxychromone-γ-lactone | - | Bioactivity underexplored; noted as inactive in some antimicrobial assays. |
| Lachnone A | Dihydroxychromone-γ-lactone | Lacks the methyl group at the 2-position. | Inactive against Plasmodium falciparum and Candida albicans. |
| Diversonol | Chromone | Tetrahydroxylated chromone system (vs. dihydroxylated). | Exhibits antimicrobial activity. |
| Gonytolide C/G | Chromone-γ-lactone | Differ in substituents; Gonytolide G has an oxidized methyl group (ketone). | Related monomers for dimeric natural products. researchgate.net |
Advanced Analytical Methodologies for Lachnone C Characterization and Quantification
Chromatographic Separation Techniques
Detailed, peer-reviewed studies outlining specific methodologies for the chromatographic separation of Lachnone C are not extensively available in the current body of scientific literature. While the synthesis of this compound has been reported, these publications focus on structural elucidation via spectroscopic methods rather than detailing specific chromatographic purification or analytical quantification protocols. Therefore, established and validated methods for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) specifically tailored for this compound are not publicly documented.
Specific HPLC methods for the analysis of this compound, including details on stationary phases, mobile phase compositions, and detector settings, have not been described in published research.
There are no specific GC methods reported for the analysis of this compound. The compound's polarity and thermal lability may present challenges for GC analysis without prior derivatization.
Methodologies employing SFC for the separation or purification of this compound have not been reported in the scientific literature.
Advanced Spectroscopic Techniques for Structural Analysis and Purity Assessment
Spectroscopic techniques are fundamental to the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been instrumental in confirming its molecular structure and connectivity.
NMR spectroscopy is a powerful tool for the unambiguous determination of the constitution and relative stereochemistry of complex organic molecules like this compound. The chemical shifts (δ) and coupling constants (J) of proton (¹H) and carbon-13 (¹³C) nuclei provide detailed information about the molecular framework and the spatial relationships between atoms.
In the total synthesis of this compound, NMR data was used to confirm the structure of the synthesized compound by comparing it to the data reported for the natural product. The following table summarizes the ¹H and ¹³C NMR data for this compound.
| Position | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) |
| 2 | - | 164.5 |
| 3 | 6.33 (s, 1H) | 112.9 |
| 4 | - | 178.1 |
| 4a | - | 110.2 |
| 5 | - | 161.9 |
| 6 | 6.60 (s, 1H) | 100.2 |
| 7 | - | 163.7 |
| 8 | - | 101.5 |
| 8a | - | 158.2 |
| 2' | 5.29 (t, J = 7.1 Hz, 1H) | 121.8 |
| 3' | 2.72-2.52 (m, 3H) | 35.4 |
| 4' | - | 177.9 |
| 5' | 3.79 (s, 3H) | 52.1 |
| 6' | 5.93 (d, J = 1.5 Hz, 1H) | 118.1 |
| 7' | - | 144.1 |
Data obtained from synthesis confirmation studies.
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to deduce the molecular formula. The chemical formula for this compound is C₁₅H₁₆O₆.
While specific LC-MS or GC-MS methods for the quantitative analysis of this compound are not detailed in the literature, mass spectrometry is a key detection method used in the characterization of this compound following its synthesis.
Derivatization Strategies for Enhanced Analytical Performance
The inherent chemical structure of this compound, a chromanone lactone, presents certain challenges for its sensitive detection and accurate quantification using common analytical techniques like high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. While the chromanone core provides some UV absorbance, enhancing this property through chemical derivatization can significantly improve analytical sensitivity. Derivatization strategies for this compound primarily target its reactive functional groups, namely the hydroxyl (-OH) groups and the lactone ring, to introduce moieties that are more readily detectable.
Optimization of Derivatization Reagents and Reaction Conditions
The selection of an appropriate derivatization reagent and the meticulous optimization of reaction conditions are paramount for achieving a successful and reproducible analytical method for this compound. The primary functional groups available for derivatization on the this compound molecule are its hydroxyl groups.
Derivatization of Hydroxyl Groups:
A common and effective strategy for enhancing the detectability of compounds containing hydroxyl groups is to introduce a chromophore or a fluorophore. This is particularly relevant for this compound, as increasing its molar absorptivity or rendering it fluorescent can lead to substantial improvements in detection limits.
Acylating Reagents: Reagents such as benzoyl chloride and its derivatives can be used to esterify the hydroxyl groups of this compound. The introduction of the benzoyl group, a strong chromophore, significantly increases the UV absorbance of the molecule, thereby enhancing detection sensitivity in HPLC-UV analysis researchgate.net.
Fluorescent Labeling Reagents: For even greater sensitivity, fluorescent tagging agents can be employed. Reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) react with hydroxyl groups to form highly fluorescent derivatives researchgate.net. These derivatives can be detected with high sensitivity using a fluorescence detector.
The optimization of the derivatization reaction is a critical step to ensure complete and reproducible conversion of this compound to its derivative. Key parameters that require careful optimization include:
Reagent Concentration: A sufficient molar excess of the derivatization reagent is necessary to drive the reaction to completion.
Catalyst: The use of a catalyst, often a mild base like pyridine or triethylamine, is typically required to facilitate the reaction.
Reaction Temperature and Time: The optimal temperature and duration of the reaction need to be determined experimentally to ensure a complete reaction without causing degradation of the analyte or the derivative.
Solvent: The choice of solvent is crucial to ensure the solubility of both this compound and the derivatization reagent, and to provide a suitable environment for the reaction to proceed efficiently.
An example of a potential derivatization reaction for the hydroxyl group of this compound with a generic chromophoric acyl chloride is depicted below:
This compound-OH + R-COCl (in the presence of a base) → this compound-O-CO-R + HCl
Where R-COCl represents an acyl chloride containing a chromophoric group.
Below is an interactive data table summarizing potential derivatization reagents for the hydroxyl groups of this compound and typical reaction conditions that would require optimization.
| Derivatization Reagent | Target Functional Group | Detection Method | Typical Catalyst | Typical Solvent | Typical Temperature (°C) |
| Benzoyl Chloride | Hydroxyl | HPLC-UV | Pyridine | Acetonitrile | 25-60 |
| Dansyl Chloride | Hydroxyl | HPLC-Fluorescence | Triethylamine | Acetone | 40-70 |
| FMOC-Cl | Hydroxyl | HPLC-Fluorescence | Sodium Bicarbonate | Acetonitrile/Water | 20-50 |
Evaluation of Derivatization Impact on Analytical Sensitivity and Compound Stability
The primary objective of derivatization is to enhance analytical sensitivity. This enhancement is typically evaluated by comparing the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method for the derivatized this compound with that of the underivatized compound. The introduction of a strong chromophore or a fluorophore is expected to lower these limits significantly.
Impact on Analytical Sensitivity:
The impact on sensitivity can be quantified by calculating the signal-to-noise (S/N) ratio for chromatographic peaks obtained from the analysis of the derivatized and underivatized this compound at the same concentration. A substantial increase in the S/N ratio for the derivative would confirm the effectiveness of the derivatization strategy. For instance, derivatization with a fluorescent tag can often lead to an increase in sensitivity of several orders of magnitude compared to UV detection of the native compound researchgate.net.
Impact on Compound Stability:
A critical aspect to consider during the development of a derivatization method is the stability of the resulting derivative. The newly formed ester or sulfonate bond must be stable under the chromatographic conditions (e.g., mobile phase pH, temperature) to ensure accurate and reproducible quantification.
Stability studies are typically performed by analyzing the derivatized sample at various time intervals after preparation and under different storage conditions (e.g., room temperature, refrigerated, protected from light). The stability is assessed by monitoring the peak area of the derivative over time. A decrease in the peak area would indicate degradation of the derivative.
Some sesquiterpene lactones have been shown to be sensitive to pH and temperature researchgate.net. Therefore, it is crucial to evaluate the stability of both the parent this compound and its derivative under the chosen derivatization and analytical conditions to prevent the formation of degradation products that could interfere with the analysis or lead to inaccurate results. For example, studies on other sesquiterpene lactones have shown that storage in ethanol at elevated temperatures can lead to the formation of ethoxy derivatives, highlighting the importance of carefully controlled conditions nih.gov.
The following interactive data table illustrates a hypothetical comparison of analytical parameters before and after derivatization of this compound, demonstrating the potential improvement in performance.
| Analytical Parameter | Underivatized this compound | Derivatized this compound (Hypothetical) | Fold Improvement |
| Detection Method | HPLC-UV | HPLC-Fluorescence | - |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | 100x |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.3 ng/mL | 100x |
| Derivative Stability (24h at 4°C) | - | >98% | - |
Future Research Trajectories and Academic Perspectives
Exploration of Novel Biosynthetic Pathways in Uncharted Microbial Species
The discovery of Lachnone C from fungal species such as Lachnum sp. BCC 2424 and IW157 underscores the potential of this genus as a source of complex secondary metabolites. The Lachnum genus has already yielded over 60 distinct compounds, indicating a rich and versatile biosynthetic capability. Future research should prioritize the exploration of as-yet-unstudied species within Lachnum and related fungal taxa. These investigations could uncover novel analogues of this compound, potentially with different hydroxylation or substitution patterns that might confer distinct biological activities.
It is hypothesized that the xanthone (B1684191) core of compounds like this compound in fungi is derived entirely from a polyketide pathway. researchgate.net Comparative genomic and metabolomic analyses of different Lachnum species could illuminate variations in the polyketide synthase (PKS) and tailoring enzymes responsible for producing the lachnone family of compounds. Understanding these biosynthetic pathways not only provides insight into fungal metabolism but may also enable the engineered production of novel derivatives through genetic manipulation of the producing strains. The structural diversity observed across the known lachnones (A-E) suggests that minor variations in the enzymatic machinery can lead to significantly different final products.
Development of Innovative Synthetic Methodologies for Enhanced Scalability
Current synthetic routes toward this compound and structurally related chromanone lactones, such as Gonytolide C and Diversonol, have successfully been established. rsc.orgrsc.org These strategies often rely on key steps like the aldol (B89426) reaction between acetophenone (B1666503) derivatives and α-keto esters derived from butyrolactone, followed by diastereoselective intramolecular cyclization. rsc.orgrsc.orgresearchgate.net One reported synthesis of enantiopure this compound involved the coupling of a preformed chiral lactone with an acetophenone derivative, promoted by TiCl₄, followed by cyclization and oxidation. researchgate.net
While effective at the laboratory scale, these multi-step syntheses present challenges for producing large quantities of this compound necessary for extensive biological evaluation and future applications. A key future trajectory is the development of more efficient and scalable synthetic methodologies. Innovations in catalysis, such as asymmetric organocatalysis or palladium-catalyzed allylic C-H activation, could provide more direct and stereocontrolled routes to the chiral chromanone core. sci-hub.seacs.org The development of a unified synthetic strategy that allows for divergent synthesis of various lachnones and related natural products from a common intermediate would be a significant advancement. rsc.orgkit.edu Furthermore, exploring flow chemistry approaches could enhance the scalability, safety, and reproducibility of the synthesis, paving the way for more accessible and cost-effective production of this compound.
Identification of Undiscovered Biological Targets and Signaling Pathways
Initial biological screenings have indicated an absence of significant antimicrobial or cytotoxic activity for this compound. This contrasts with some structurally related compounds, such as the xanthoquinodins, which exhibit antimalarial and antibacterial properties, and Gonytolide A, which promotes innate immune responses. researchgate.net This lack of activity in standard assays suggests that this compound may interact with more subtle or unconventional biological targets that are not assessed in typical screening panels.
Future research must therefore broaden the scope of biological investigation. High-throughput screening against a wider array of molecular targets, including orphan receptors, ion channels, and enzymes involved in specific signaling pathways, is warranted. It is possible that this compound functions as a modulator of protein-protein interactions or targets pathways that are only active under specific cellular conditions or in particular disease models. For example, the related compound Gonytolide A's dimeric structure is linked to its activity on the mammalian TNF-α signaling pathway; this compound, as a monomer, might interact with different components of this or other immune pathways. researchgate.net Investigating its effects in more complex biological systems, such as specific cell-based reporter assays for various signaling cascades (e.g., NF-κB, Wnt, Notch), could reveal previously hidden bioactivities.
Advancement of In Vitro and In Silico Preclinical Models for Efficacy Prediction
Given the current lack of a defined biological target for this compound, advanced preclinical models are essential to predict and identify potential efficacy. Standard two-dimensional cell culture models may not adequately replicate the complex cellular environments where the compound could be active. Future research should leverage more sophisticated in vitro systems, such as three-dimensional (3D) organoids or spheroids and co-culture models that better mimic the architecture and cellular heterogeneity of native tissues. Testing this compound in these advanced models could uncover context-dependent activities not observable in simpler systems.
Concurrently, in silico approaches offer a powerful tool for hypothesis generation. Computational methods like reverse-docking, where this compound is screened against a large library of protein structures, can predict potential binding targets. These predictions can then be prioritized and validated experimentally. Molecular dynamics simulations can further explore the stability of predicted compound-protein interactions and elucidate potential mechanisms of action at the atomic level. Combining these computational predictions with experimental data from advanced in vitro models will create a robust framework for efficiently identifying the therapeutic potential of this compound.
Chemical Biology Applications and Probe Development for this compound Research
To overcome the challenge of identifying the biological targets of this compound, a key future direction is the application of chemical biology strategies. This involves the rational design and synthesis of probe molecules based on the this compound scaffold. These probes would be derivatized with reporter tags, such as a biotin (B1667282) group for affinity purification or a fluorescent dye for cellular imaging, at a position that does not interfere with its putative binding interactions.
These chemical probes would be invaluable tools for target identification. For instance, a biotinylated this compound probe could be used in affinity pull-down experiments with cell lysates, followed by mass spectrometry (a technique known as affinity chromatography-mass spectrometry) to identify interacting proteins. Similarly, photo-affinity probes, which contain a photoreactive group, could be used to covalently link this compound to its target proteins upon UV irradiation, allowing for more robust identification. The development of such probes is a critical step toward elucidating the mechanism of action of this compound and unlocking its potential for biological and therapeutic applications.
Q & A
Q. What are the key structural characteristics and synthetic pathways of Lachnone C?
this compound is a sesquiterpene-derived compound synthesized via a multi-step process involving anhydrous solvents, nitrogen/argon-protected reactions, and silica gel chromatography. Key structural features include a bicyclic framework confirmed by X-ray crystallography and NMR (¹H/¹³C) analysis. Synthetic steps often employ palladium catalysts for cross-coupling and stereochemical control . Methodologically, researchers should validate purity using high-resolution mass spectrometry (HRMS) and compare spectral data with published reference tables (e.g., coupling constants, δ values in ppm) .
Q. How can researchers design experiments to validate the reproducibility of this compound synthesis?
Experimental design should include:
- Hypothesis formulation : E.g., "Optimizing reaction time improves yield of the cyclization step."
- Variable control : Temperature, solvent purity, and catalyst loading must be standardized.
- Validation : Replicate synthesis under identical conditions and compare yields/purity via HPLC and NMR .
- Data documentation : Raw spectral data and chromatograms should be archived for cross-lab verification .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) in this compound synthesis be resolved?
Contradictions often arise from solvent effects, impurities, or stereochemical variations. To address this:
- Comparative analysis : Cross-reference ¹H/¹³C NMR shifts with published crystallographic data (e.g., unit cell parameters, anisotropic displacement parameters) .
- Statistical validation : Apply t-tests or ANOVA to assess significance of discrepancies in replicated experiments .
- Advanced techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping peaks or confirm stereochemistry .
Q. What methodologies optimize the enantiomeric purity of this compound during synthesis?
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.
- Catalyst selection : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry.
- Kinetic resolution : Monitor reaction progress via real-time FTIR to terminate at peak enantiomeric excess .
Q. How can researchers investigate the mechanistic pathways of this compound’s biological activity (if applicable)?
- In silico modeling : Use molecular docking to predict protein targets (e.g., enzyme inhibition).
- In vitro assays : Conduct dose-response studies with cell lines to measure IC₅₀ values.
- Structure-activity relationship (SAR) : Synthesize analogs with modified functional groups (e.g., hydroxyl→methoxy) to identify pharmacophores .
Methodological and Analytical Considerations
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioassays?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
- Error analysis : Calculate standard deviation/error bars for triplicate experiments.
- Hypothesis testing : Use Welch’s t-test for unequal variances or Mann-Whitney U tests for non-normal distributions .
Q. How should researchers address gaps in the literature on this compound’s physicochemical properties?
- Systematic reviews : Identify gaps via databases like PubMed/Scopus using keywords (e.g., "this compound solubility").
- Experimental fills : Measure logP (octanol-water partition coefficient) via shake-flask method or computational tools (e.g., ACD/Labs) .
Q. What protocols ensure ethical compliance in handling this compound derivatives during in vivo studies?
- Institutional approval : Submit protocols to animal ethics committees (IACUC) or biosafety boards.
- Hazard mitigation : Use fume hoods for volatile intermediates and MSDS for toxicity data .
Data Presentation and Reproducibility
Q. How can raw crystallographic data for this compound be standardized in publications?
Q. What strategies enhance the reproducibility of synthetic protocols for this compound?
- Step-by-step video protocols : Demonstrate critical steps (e.g., catalyst activation).
- Open-source data : Share NMR spectra, HRMS, and reaction conditions on platforms like Zenodo .
Emerging Research Directions
Q. How can machine learning models predict novel derivatives of this compound with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
